![molecular formula C18H16N2O3 B14639903 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)- CAS No. 52589-77-2](/img/structure/B14639903.png)
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with o-tolualdehyde in the presence of an acid catalyst to form the quinazolinone core. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Mecanismo De Acción
The mechanism of action of (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anticonvulsant and antimalarial activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone share structural similarities with (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate.
Tetracyclic Quinoline Derivatives: These compounds also exhibit similar biological activities and are studied for their potential therapeutic applications.
Uniqueness
What sets (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate apart is its specific substitution pattern and the presence of the methyl acetate group.
Propiedades
Número CAS |
52589-77-2 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl acetate |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-3-6-10-16(12)20-17(11-23-13(2)21)19-15-9-5-4-8-14(15)18(20)22/h3-10H,11H2,1-2H3 |
Clave InChI |
WEOHSYXMUZOVHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


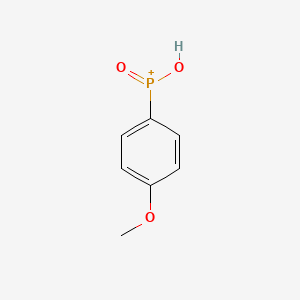

![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
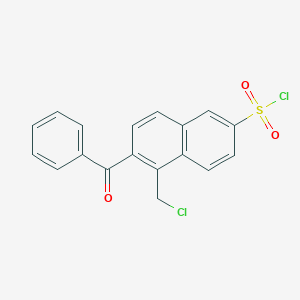
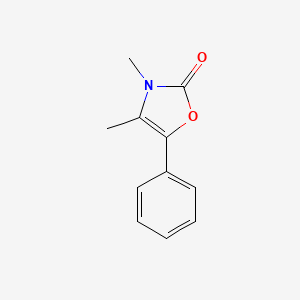


![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
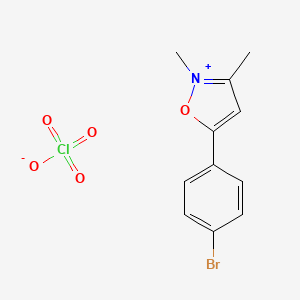
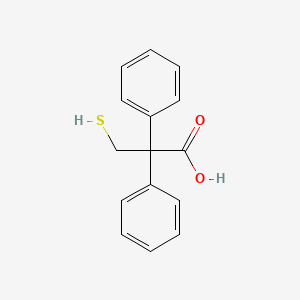
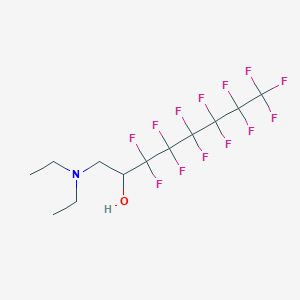
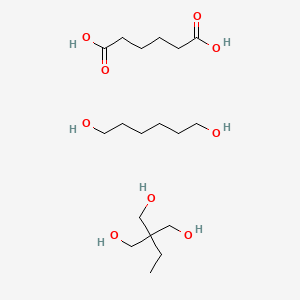
![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)

